2-Phenylpyrazolo[1,5-a]pyridine

Adenosine A1 receptor antagonist GPCR Selectivity

2-Phenylpyrazolo[1,5-a]pyridine is the validated core scaffold for sub-nanomolar adenosine A1 antagonists (Ki 0.026 nM, >5400-fold A2A selectivity), anti-HSV agents comparable to acyclovir, p110α-selective PI3K inhibitors with superior isoform selectivity over imidazo[1,2-a]pyridine alternatives, and orally active EP1 antagonists. Purchase this privileged building block to systematically explore SAR at the 3-, 5-, and 7-positions and accelerate lead optimization in diuretic, renal, CNS, antiviral, and oncology programs.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 56983-95-0
Cat. No. B3053920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrazolo[1,5-a]pyridine
CAS56983-95-0
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=CC=CC3=C2
InChIInChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-15(12)14-13/h1-10H
InChIKeyHFOAXDYGZAQNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrazolo[1,5-a]pyridine (CAS 56983-95-0) for Drug Discovery: Core Scaffold Procurement Guide


2-Phenylpyrazolo[1,5-a]pyridine (CAS 56983-95-0; molecular formula C13H10N2, molecular weight 194.23) is the unsubstituted phenyl-bearing member of the pyrazolo[1,5-a]pyridine heterocyclic class. This fused bicyclic scaffold is characterized by a pyrazole ring fused to a pyridine ring, with a phenyl substituent at the 2-position . The pyrazolo[1,5-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry due to its structural mimicry of purine nucleobases and capacity for diverse functionalization at the 3-, 5-, and 7-positions [1]. Its utility as a versatile synthetic building block for generating bioactive compound libraries across antiviral, adenosine receptor antagonist, and kinase inhibitor programs has been extensively documented [2][3].

Why 2-Phenylpyrazolo[1,5-a]pyridine Cannot Be Replaced by Generic Analogs: Differential Performance Evidence


Substituting 2-phenylpyrazolo[1,5-a]pyridine with other pyrazolo[1,5-a]pyridine derivatives or alternative fused heterocyclic scaffolds without verifying equivalence introduces significant risk to assay reproducibility and lead optimization outcomes. Critical substitution-dependent differences have been empirically demonstrated across multiple target classes: (1) the 2-phenyl substituent versus 2-hydroxypyrazolo[1,5-a]pyridine analogs dictates divergent pharmacological profiles—the former supporting adenosine A1 receptor antagonist and antiviral programs, the latter associated with DHODH inhibition and GABA-A receptor modulation [1]; (2) positional substitution patterns (e.g., 2,5- versus other aryl substitution) markedly affect kinase selectivity and cellular potency [2]; and (3) heterocyclic core replacement (e.g., imidazo[1,2-a]pyridine versus pyrazolo[1,5-a]pyridine) alters isoform selectivity and metabolic stability profiles, with pyrazolo[1,5-a]pyridines demonstrating superior p110α selectivity and distinct plasma stability characteristics relative to imidazo[1,2-a]pyridine comparators [3]. Consequently, unverified analog substitution can confound structure-activity relationship interpretation and delay program progression.

2-Phenylpyrazolo[1,5-a]pyridine: Quantitative Differentiation Evidence for Procurement Decisions


2-Phenylpyrazolo[1,5-a]pyridine-Derived Adenosine A1 Antagonists Achieve Sub-Nanomolar Ki with >5000-Fold A2A/A1 Selectivity

2-Phenylpyrazolo[1,5-a]pyridine serves as the foundational core for a series of exceptionally potent and selective adenosine A1 receptor antagonists. A derivative of this scaffold (compound 7) exhibited a Ki of 0.026 nM for the adenosine A1 receptor and an A2A/A1 selectivity ratio of 5400, representing a substantial selectivity improvement over the clinical-stage comparator FR166124 [1][2]. FR166124 itself, which also contains the 2-phenylpyrazolo[1,5-a]pyridine core, demonstrated strong diuretic activity in rats with a minimum effective dose of 0.1 mg/kg p.o. and 0.032 mg/kg i.v. [3].

Adenosine A1 receptor antagonist GPCR Selectivity Ki Diuretic

Pyrazolo[1,5-a]pyridine Core Demonstrates Superior p110α Selectivity Versus Imidazo[1,2-a]pyridine in PI3 Kinase Inhibition

A systematic heterocyclic core comparison study evaluated pyrazolo[1,5-a]pyridine against the imidazo[1,2-a]pyridine scaffold in PI3 kinase inhibition. The pyrazolo[1,5-a]pyridine chromophore demonstrated clear superiority for p110α-selective inhibition, whereas the imidazo[1,2-a]pyridine scaffold (exemplified by PIK-75) showed only modest selectivity [1]. The pyrazolo[1,5-a]pyridine-based inhibitors exhibited good stability in human plasma, though microsomal stability varied [1]. This scaffold-level differentiation is independent of the 2-phenyl substituent and represents a fundamental advantage of the pyrazolo[1,5-a]pyridine core.

PI3K inhibitor p110α selectivity Kinase Cancer Scaffold comparison

2-Phenylpyrazolo[1,5-a]pyridine-Derived Anti-HSV Agents Achieve Potency Comparable to Acyclovir Clinical Standard

The 2-phenylpyrazolo[1,5-a]pyridine scaffold has been validated as an effective antiviral pharmacophore against herpes simplex viruses. Several 3-pyrimidinyl-2-phenylpyrazolo[1,5-a]pyridine derivatives with varying 2-phenyl substitution patterns demonstrated anti-herpetic activity comparable to acyclovir, the established clinical standard of care, against both HSV-1 and HSV-2 in Vero cell antiviral assays [1][2]. Acyclovir exhibits IC50 values of 0.5 µM against HSV-1 and 0.6 µM against HSV-2 under comparable assay conditions .

Antiviral HSV-1 HSV-2 Herpesvirus Acyclovir comparator

2,5-Substitution Pattern on Phenyl Ring Critical for PI3 Kinase Inhibitory Activity: Positional SAR Evidence

Structure-activity relationship studies of the pyrazolo[1,5-a]pyridine class of PI3 kinase inhibitors established that substitution pattern around the phenyl ring is a critical determinant of activity. Specifically, the 2,5-substitution pattern on the phenyl ring was found to be important for maintaining PI3 kinase inhibitory activity [1]. Limited substitutions were tolerated around the phenyl ring; replacement of the sulfonyl moiety or substitution off the hydrazone nitrogen generally resulted in loss of p110α selectivity, with the exception of an N-hydroxyethyl analogue [1]. This positional SAR underscores that not all phenyl-substituted pyrazolo[1,5-a]pyridine analogs are functionally equivalent.

PI3K inhibitor SAR Positional substitution Kinase selectivity Medicinal chemistry

One-Pot Synthetic Methodology Enables Efficient Access to 2-Phenylpyrazolo[1,5-a]pyridine Derivatives for Library Synthesis

A validated one-pot synthetic methodology has been developed for the preparation of 2-phenylpyrazolo[1,5-a]pyridines from N-iminopyridinium ylide and styryl-halide starting materials, including optimization studies specifically targeting 2-phenylpyrazolo[1,5-a]pyridines from N-benzoyl-iminopyridinium ylide and styryl iodide [1]. This methodology enables efficient access to a variety of pharmaceutically interesting pyrazolo[1,5-a]pyridines with tunable substitution patterns. In contrast, alternative fused heterocycles such as imidazo[1,5-a]pyridines require distinct regioselective protocols and cannot be accessed via the same synthetic route from common intermediates [2].

Synthetic methodology One-pot synthesis N-iminopyridinium ylide Library synthesis Process chemistry

EP1 Antagonist Scaffold-Hopping Strategy Validates Pyrazolo[1,5-a]pyridine Core as Superior to Benzofuran Alternative

A matched molecular pair analysis (MMPA) and scaffold-hopping strategy identified the pyrazolo[1,5-a]pyridine core as a superior replacement for the benzofuran scaffold in EP1 receptor antagonists. The benzofuran positional isomers (compounds 1 and 2a) exhibited a 50-fold difference in EP1 antagonist activity (IC50 = 250 nM vs. 5.0 nM) depending solely on oxygen atom position, highlighting the sensitivity of this chemotype [1]. Scaffold hopping to the pyrazolo[1,5-a]pyridine core yielded nanomolar-level EP1 antagonists (exemplified by 4c) with oral activity demonstrated by intraduodenal administration in a rat bladder contraction model [1]. Furthermore, related pyrazolo[1,5-a]pyridine-based EP1 antagonists (4c, 4f, 4j) reduced pathological intravesical pressure in rats at 1 mg/kg i.v. [2].

EP1 antagonist Scaffold hopping Overactive bladder Matched molecular pair Oral bioavailability

Validated Application Scenarios for 2-Phenylpyrazolo[1,5-a]pyridine in Research and Drug Discovery


Adenosine A1 Receptor Antagonist Lead Optimization Programs

2-Phenylpyrazolo[1,5-a]pyridine serves as the validated core scaffold for developing highly potent and selective adenosine A1 receptor antagonists, with demonstrated Ki values in the sub-nanomolar range (0.026 nM) and A2A/A1 selectivity ratios exceeding 5400 [1][2]. Researchers pursuing diuretic agents, renal protective therapies, or CNS-penetrant A1 antagonists should procure this building block for systematic SAR exploration at the 3-position, where pyridazinone and cyclohexenyl substituents have been shown to modulate both potency and selectivity [2]. The clinical-stage candidate FR166124, derived from this scaffold, established proof-of-concept for diuretic activity at oral doses as low as 0.1 mg/kg in rats, providing a benchmark for in vivo efficacy expectations [3].

Antiviral Drug Discovery Targeting Herpes Simplex Viruses (HSV-1 and HSV-2)

The 2-phenylpyrazolo[1,5-a]pyridine scaffold has demonstrated anti-herpetic activity comparable to acyclovir against both HSV-1 and HSV-2 in Vero cell antiviral assays [1]. Procurement of this building block is recommended for medicinal chemistry teams developing novel anti-HSV agents with alternative mechanisms of action, particularly given the ongoing clinical challenge of acyclovir-resistant herpesvirus strains. Structure-activity relationship studies indicate that modification of the 2-phenyl substitution pattern and introduction of pyrimidinyl groups at the 3-position can maintain or modulate antiviral potency [1].

p110α-Selective PI3 Kinase Inhibitor Development for Oncology

The pyrazolo[1,5-a]pyridine core offers demonstrable advantages over the imidazo[1,2-a]pyridine alternative for developing p110α-selective PI3 kinase inhibitors, with superior isoform selectivity profiles [1]. SAR studies have established that the 2,5-substitution pattern on the phenyl ring is critical for maintaining PI3 kinase activity [2]. Additionally, N-hydroxyethyl modifications have been shown to preserve selectivity while improving pharmacokinetic properties and enabling tumor growth inhibition in xenograft models [2]. Researchers should procure 2-phenylpyrazolo[1,5-a]pyridine as the foundational building block for PI3K inhibitor programs requiring p110α isoform selectivity.

EP1 Receptor Antagonist Scaffold-Hopping and Lead Generation

Matched molecular pair analysis and scaffold-hopping studies have validated the pyrazolo[1,5-a]pyridine core as a superior replacement for benzofuran-based EP1 antagonists, yielding nanomolar-potency compounds with oral activity in rat bladder contraction models [1][2]. Pyrazolo[1,5-a]pyridine-based EP1 antagonists have demonstrated in vivo efficacy at 1 mg/kg i.v., reducing pathological intravesical pressure in rats [2]. This scaffold is recommended for discovery programs targeting overactive bladder, inflammatory pain, and allodynia where EP1 antagonism represents a validated therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylpyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.